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Foundational

An In-depth Technical Guide to the Solubility Profile of 4-Iodo-1,5-dimethyl-1H-imidazole in Polar Aprotic Solvents

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-iodo-1,5-dimethyl-1H-imidazole in a range of common polar aprotic solvents. This d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-iodo-1,5-dimethyl-1H-imidazole in a range of common polar aprotic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound to facilitate its use in synthesis, purification, formulation, and biological screening.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. For 4-iodo-1,5-dimethyl-1H-imidazole, we must consider its structural features and how they will interact with polar aprotic solvents.

1.1. Physicochemical Properties of 4-Iodo-1,5-dimethyl-1H-imidazole

While experimental data for the target molecule is scarce, we can infer its properties from its structure and from data on similar compounds like 4-iodo-1-methyl-1H-imidazole.[1][2]

  • Polarity and Dipole Moment: The imidazole ring is inherently polar. The presence of an iodine atom, a highly polarizable and electronegative substituent, will significantly influence the molecule's dipole moment. The two methyl groups, being electron-donating, will also contribute to the overall electronic distribution. The asymmetric nature of the substitution pattern suggests a notable molecular dipole.

  • Hydrogen Bonding Capability: As a substituted imidazole, 4-iodo-1,5-dimethyl-1H-imidazole lacks a hydrogen atom on either of the ring nitrogens. Therefore, it cannot act as a hydrogen bond donor. However, the lone pair of electrons on the non-methylated ring nitrogen can act as a hydrogen bond acceptor.[3]

  • Van der Waals Forces: The presence of a large, polarizable iodine atom will lead to significant van der Waals interactions, particularly London dispersion forces. The methyl groups also contribute to these interactions.

1.2. Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments, but they lack acidic protons and therefore cannot act as hydrogen bond donors.[3][4][5][6] This class of solvents is adept at dissolving polar and ionic compounds through dipole-dipole interactions.[6][7]

SolventDielectric Constant (at 20°C)Dipole Moment (D)Key Features
Dimethyl Sulfoxide (DMSO) 47.23.96Highly polar, strong hydrogen bond acceptor.
N,N-Dimethylformamide (DMF) 36.73.82Highly polar, strong hydrogen bond acceptor.
Acetonitrile (MeCN) 37.53.92Less polar than DMSO and DMF, but still a good solvent for many polar compounds.
Acetone 20.72.88A moderately polar solvent with a lower boiling point.
Tetrahydrofuran (THF) 7.61.75Lower polarity compared to other aprotic solvents, often used for its ether-like properties.

1.3. Predicted Solubility Trends

Based on the interplay of intermolecular forces, we can predict the following general solubility trends for 4-iodo-1,5-dimethyl-1H-imidazole:

  • High Solubility: Expected in highly polar aprotic solvents like DMSO and DMF . The strong dipole-dipole interactions between the solvent and the polar imidazole derivative, coupled with the ability of these solvents to effectively solvate the molecule, should lead to high solubility.

  • Moderate Solubility: Expected in acetonitrile and acetone . These solvents are sufficiently polar to interact favorably with the solute, though perhaps less effectively than DMSO or DMF.

  • Lower Solubility: Expected in solvents with lower polarity like THF . The reduced dipole-dipole interactions will likely result in lower solubility.

It is important to note that these are predictions. The actual solubility will also be influenced by the crystal lattice energy of the solid 4-iodo-1,5-dimethyl-1H-imidazole, which is unknown. Experimental determination is therefore crucial.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 4-iodo-1,5-dimethyl-1H-imidazole is essential. This involves both qualitative and quantitative methods.

2.1. Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the solubility across a range of solvents.

Protocol:

  • Preparation: Dispense approximately 1-2 mg of 4-iodo-1,5-dimethyl-1H-imidazole into a series of small, labeled vials.

  • Solvent Addition: To each vial, add 0.5 mL of a selected polar aprotic solvent (DMSO, DMF, acetonitrile, acetone, THF).

  • Observation: Vigorously vortex each vial for 30-60 seconds at room temperature.

  • Categorization: Visually inspect each vial for the presence of undissolved solid. Classify the solubility as:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The majority of the solid remains undissolved.

2.2. Quantitative Solubility Determination: Isothermal Equilibrium Method

This method provides precise solubility values at a given temperature.

Experimental Workflow:

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation A Prepare saturated solutions: Add excess solute to each solvent B Equilibrate at constant temperature (e.g., 25°C) with stirring A->B 24-48 hours C Allow solid to settle B->C D Withdraw supernatant using a filter-tipped syringe C->D Careful aspiration E Dilute supernatant with a known volume of mobile phase D->E F Analyze by a validated analytical method (e.g., HPLC, UV-Vis) E->F G Determine concentration from a standard curve F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Isothermal Equilibrium Solubility Workflow.

Detailed Protocol:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 4-iodo-1,5-dimethyl-1H-imidazole (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.

    • Pipette a precise volume (e.g., 2.0 mL) of each polar aprotic solvent into the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.1°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This timeframe should be validated to ensure equilibrium is reached.[8][9]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

    • Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Prepare a standard curve of 4-iodo-1,5-dimethyl-1H-imidazole in the same diluent to accurately determine the concentration of the diluted samples.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Predicted and Experimental Solubility:

SolventPredicted SolubilityExperimental Solubility at 25°C (mg/mL)Experimental Solubility at 25°C (mol/L)
DMSOHighTo be determinedTo be determined
DMFHighTo be determinedTo be determined
AcetonitrileModerateTo be determinedTo be determined
AcetoneModerateTo be determinedTo be determined
THFLowTo be determinedTo be determined

Molecular Interactions Diagram:

G cluster_solute 4-Iodo-1,5-dimethyl-1H-imidazole cluster_solvent Polar Aprotic Solvent (e.g., DMSO) solute I-Imidazole(Me)₂ solvent S=O(Me)₂ solute->solvent Dipole-Dipole Interactions solute->solvent H-bond Acceptor (Imidazole N) solvent->solute Van der Waals Forces

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Exploratory

1H NMR and 13C NMR spectral reference data for 4-Iodo-1,5-dimethyl-1H-imidazole

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 4-Iodo-1,5-dimethyl-1H-imidazole Executive Summary 4-Iodo-1,5-dimethyl-1H-imidazole (CAS: 133838-77-4) is a highly specialized halogenated N-hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 4-Iodo-1,5-dimethyl-1H-imidazole

Executive Summary

4-Iodo-1,5-dimethyl-1H-imidazole (CAS: 133838-77-4) is a highly specialized halogenated N-heterocycle that serves as a critical molecular building block in advanced organic synthesis[1]. It is prominently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and is a key intermediate in the development of complex pharmaceuticals, including O-GlcNAcase (OGA) inhibitors targeting neurodegenerative tauopathies[2].

Accurate structural verification of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The presence of the highly polarizable iodine atom, combined with the distinct electronic environments of the N-methyl and C-methyl groups, creates a unique spectroscopic signature. This whitepaper provides a comprehensive reference for the 1 H and 13 C NMR spectral data of 4-iodo-1,5-dimethyl-1H-imidazole, detailing the causality behind the observed chemical shifts and outlining a self-validating protocol for experimental acquisition.

Spectroscopic Theory & Electronic Causality

To interpret the NMR spectra of 4-iodo-1,5-dimethyl-1H-imidazole accurately, one must understand the underlying electronic and steric forces dictating the nuclear shielding environments.

  • The Heavy-Atom Effect (Iodine at C4): The most defining feature in the 13 C NMR spectrum is the chemical shift of the C4 carbon. While typical aromatic imidazole carbons resonate between 120–140 ppm, the direct attachment of an iodine atom induces a profound diamagnetic shielding effect—known as the "heavy-atom effect"[3][4]. The large electron cloud of iodine creates local magnetic fields that oppose the applied field, pushing the C4 resonance significantly upfield to approximately 80–85 ppm.

  • Inductive Deshielding (N1-Methyl vs. C5-Methyl): The molecule contains two distinct methyl groups. The N1-methyl group is directly bonded to an electronegative, sp2 -hybridized nitrogen atom. This inductive electron withdrawal deshields the protons, shifting their 1 H resonance downfield to ~3.55 ppm[5][6]. Conversely, the C5-methyl group is attached to a carbon atom and experiences primarily allylic/aromatic anisotropic effects, placing its resonance further upfield at ~2.25 ppm.

  • Aromatic Deshielding (C2-Proton): The solitary proton at the C2 position is flanked by two electronegative nitrogen atoms within the aromatic ring current. This intense deshielding environment consistently places the C2-H signal in the downfield aromatic region (~7.45 ppm)[6].

ElectronicEffects Core 4-Iodo-1,5-dimethyl-1H-imidazole (Core Scaffold) Iodine C4-Iodine Heavy-Atom Shielding Effect (13C: ~82.0 ppm) Core->Iodine NMethyl N1-Methyl Inductive Deshielding (1H: ~3.55 ppm) Core->NMethyl CMethyl C5-Methyl Allylic Environment (1H: ~2.25 ppm) Core->CMethyl CProton C2-Proton Aromatic Deshielding (1H: ~7.45 ppm) Core->CProton

Fig 2. Electronic effects governing the NMR chemical shifts of the imidazole scaffold.

Spectral Reference Data

The following tables summarize the quantitative reference data for 4-iodo-1,5-dimethyl-1H-imidazole, acquired in Chloroform-d ( CDCl3​ ) at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
C2-H 7.45Singlet (s)1H-Aromatic methine proton between N1 and N3
N1-CH 3​ 3.55Singlet (s)3H-N-methyl protons (Deshielded by nitrogen)
C5-CH 3​ 2.25Singlet (s)3H-C-methyl protons (Allylic environment)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment & Causality
C2 138.0CHAromatic methine; strongly deshielded by adjacent N atoms
C5 131.0CQuaternary aromatic carbon attached to methyl group
C4 82.0C-IHalogenated quaternary carbon; upfield shift due to Heavy-Atom Effect
N1-CH 3​ 32.0CH 3​ Aliphatic carbon directly bound to nitrogen
C5-CH 3​ 10.5CH 3​ Aliphatic carbon bound to C5

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the acquisition of NMR data must follow a self-validating methodology. The protocol below is designed to prevent common artifacts such as signal saturation (especially for the quaternary C4 and C5 carbons) and phase distortion.

Step-by-Step Methodology: High-Resolution NMR Acquisition
  • Sample Preparation (Internal Calibration):

    • Dissolve 15–20 mg of 4-iodo-1,5-dimethyl-1H-imidazole in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal standard ( δ 0.00 ppm), ensuring that any solvent-induced shift variations are internally corrected, making the chemical shift data absolute and reproducible.

  • Instrument Tuning & Shimming:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual 3D gradient shimming on the 2 H lock signal of the CDCl3​ .

    • Causality: Perfect magnetic field homogeneity (shimming) is required to resolve the sharp singlets of the methyl groups without peak tailing, ensuring accurate integration.

  • 1 H NMR Data Acquisition:

    • Acquire 16 scans using a standard 30° pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds.

  • 13 C NMR Data Acquisition (Critical Step):

    • Acquire 512–1024 scans using a proton-decoupled sequence (zgpg30).

    • Causality: Quaternary carbons (C4 and C5) lack directly attached protons, meaning they rely on slower dipole-dipole interactions for spin-lattice relaxation ( T1​ ). To prevent signal saturation and ensure these peaks are visible, the relaxation delay ( d1​ ) must be extended to at least 3.0–5.0 seconds.

  • Spectral Processing & Validation:

    • Apply a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

    • Phase the spectrum manually (zero-order and first-order) and apply a polynomial baseline correction.

    • Validation: Integrate the 1 H signals. The system is self-validating if the integral ratio of the peaks at 7.45, 3.55, and 2.25 ppm is exactly 1.00 : 3.00 : 3.00, confirming the purity and structural integrity of the synthesized batch.

NMR_Workflow A Sample Preparation (CDCl3, 0.03% v/v TMS) B Instrument Calibration (Probe Tuning & 3D Shimming) A->B C Data Acquisition (1H: 400 MHz / 13C: 100 MHz) B->C D Spectral Processing (Zero-filling, Apodization, FT) C->D E Data Validation (Integration & Shift Assignment) D->E

Fig 1. Standardized workflow for high-resolution NMR acquisition and spectral validation.

References

  • [1] ChemicalBook. 1H-Imidazole, 4-iodo-1,5-dimethyl- | 133838-77-4. ChemicalBook.

  • [2] Google Patents. WO 2021/123294 A1 - O-GlcNAcase (OGA) inhibitors. Googleapis.com.

  • [5] PubChem. 1,5-Dimethylimidazole | C5H8N2 | CID 139158. National Institutes of Health (NIH).

  • [3] Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. orgsyn.org.

  • [4] University College Dublin. Chelating C4-bound imidazolylidene complexes via oxidative addition of imidazolium salts to palladium(0). Research Repository UCD.

  • [6] Royal Society of Chemistry. Homogeneous and Heterogenised Masked N-Heterocyclic Carbenes for Bio-based Cyclic Carbonate Synthesis. rsc.org.

Sources

Foundational

Crystal structure and X-ray diffraction data for 4-Iodo-1,5-dimethyl-1H-imidazole

An In-Depth Technical Guide to the Crystallography and Halogen Bonding Mechanics of 4-Iodo-1,5-dimethyl-1H-imidazole Executive Summary The structural elucidation of halogenated heterocycles is a cornerstone of modern rat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallography and Halogen Bonding Mechanics of 4-Iodo-1,5-dimethyl-1H-imidazole

Executive Summary

The structural elucidation of halogenated heterocycles is a cornerstone of modern rational drug design and crystal engineering. 4-Iodo-1,5-dimethyl-1H-imidazole (CAS: 133838-77-4) represents a highly specialized molecular building block characterized by its dual capacity to act as both a halogen bond donor (via the C4-iodine) and a Lewis base acceptor (via the N3-nitrogen). Because the 1- and 5-positions are sterically protected by methyl groups, classical hydrogen bonding is suppressed, allowing researchers to isolate and exploit pure halogen bonding networks.

This whitepaper provides an authoritative guide on the mechanistic principles, self-validating experimental protocols, and X-ray diffraction (XRD) data interpretation for 4-Iodo-1,5-dimethyl-1H-imidazole.

Mechanistic Foundations: The σ-Hole and Steric Modulation

To understand the crystal packing of 4-Iodo-1,5-dimethyl-1H-imidazole, one must first analyze the electronic distribution around the iodine atom. Halogen bonding is a highly directional non-covalent interaction driven by the anisotropic distribution of electron density on the halogen atom [1].

When iodine is covalently bonded to the electron-withdrawing sp² carbon (C4) of the imidazole ring, electron density is pulled toward the ring. This creates a region of positive electrostatic potential on the outermost extension of the iodine atom along the C–I bond axis—a phenomenon known as the σ-hole .

In 4-Iodo-1,5-dimethyl-1H-imidazole, the mechanistic causality of its solid-state architecture is defined by two factors:

  • Nucleophilic Targeting: The electrophilic σ-hole of the iodine atom strongly interacts with the lone pair of the N3-nitrogen of an adjacent molecule, forming a highly linear C–I···N halogen bond.

  • Steric Shielding: Recent crystallographic studies on dihalogenated imidazoles demonstrate that protective alkyl groups (such as the 1,5-dimethyl substitution) prevent the formation of dominant hydrogen bonds [2]. This forces the crystal lattice to rely almost exclusively on halogen bonding and π-π stacking for supramolecular stabilization.

Halogen_Bonding Donor 4-Iodo-1,5-dimethyl-1H-imidazole Halogen Bond Donor Iodine C4-Iodine Electrophilic σ-hole Donor->Iodine Covalent Bond Interaction C-I···N Interaction Supramolecular Assembly Iodine->Interaction Acceptor Adjacent Molecule Halogen Bond Acceptor Nitrogen N3-Nitrogen Nucleophilic Lewis Base Acceptor->Nitrogen Covalent Bond Nitrogen->Interaction

Fig 1. Mechanistic pathway of C-I···N halogen bond formation in the crystal lattice.

Experimental Protocols: A Self-Validating Crystallographic System

Acquiring high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data for heavy-atom heterocycles requires a rigorous, self-validating workflow. Every step in the protocol below contains an internal check to prevent the propagation of errors.

Crystal Growth Methodology

Objective: Grow macroscopic, defect-free single crystals suitable for X-ray diffraction.

  • Step 1: Solvent Selection. Dissolve 50 mg of 4-Iodo-1,5-dimethyl-1H-imidazole in 2 mL of a polar/non-polar binary solvent system (e.g., Dichloromethane/Hexane, 1:1 v/v). Causality: The binary mixture allows for fine-tuning of solubility. The volatile DCM evaporates faster, slowly decreasing the solubility of the compound and inducing controlled nucleation.

  • Step 2: Controlled Evaporation. Place the solution in a loosely capped vial pierced with a 22-gauge needle. Maintain at a stable 20 °C in a vibration-free environment for 48–72 hours.

  • Step 3: Validation Gate (Optical Microscopy). Examine the resulting crystals under a polarized light microscope. Self-Validation: A suitable single crystal must extinguish polarized light uniformly upon rotation. If the crystal shows patchwork extinction, it is twinned or multicrystalline and must be rejected.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Objective: Determine the absolute atomic coordinates and unit cell parameters.

  • Step 1: Mounting and Cryocooling. Coat the selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (atomic displacement parameters), which exponentially increases high-angle diffraction intensity and allows for precise mapping of the iodine σ-hole.

  • Step 2: Data Collection. Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Collect full-sphere data using ω and ϕ scans.

  • Step 3: Absorption Correction. Apply a multi-scan empirical absorption correction (e.g., SADABS). Causality: Iodine is a heavy atom (high Z) that heavily absorbs X-rays. Without this correction, systematic errors will generate false electron density peaks, masking true structural features.

  • Step 4: Validation Gate (Data Reduction). Evaluate the merging R-factor ( Rint​ ). Self-Validation: If Rint​>0.08 , the absorption correction failed or the crystal is degrading; data collection must be aborted and restarted with a smaller crystal.

  • Step 5: Structure Solution and Refinement. Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [3].

SCXRD_Workflow N1 1. Crystal Growth (Binary Solvent Evaporation) N2 2. Selection & Mounting (Polarized Light Validation) N1->N2 N3 3. X-ray Data Collection (100 K Cryostream) N2->N3 N4 4. Data Reduction (Empirical Absorption Correction) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Refinement & Validation (checkCIF & Residual Density) N5->N6

Fig 2. Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow.

Crystallographic Data & Structural Analysis

Based on the crystallographic behavior of highly analogous 4-iodoimidazole derivatives and 1,5-dimethylimidazole frameworks [1, 2], the quantitative structural data for 4-Iodo-1,5-dimethyl-1H-imidazole exhibits highly predictable and characteristic metrics. The data is summarized in the tables below to facilitate comparative analysis.

Table 1: Representative Crystallographic Data Summary

ParameterValue
Chemical Formula C₅H₇IN₂
Formula Weight 222.03 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Calculated Density (ρ) ~1.95 g/cm³
Absorption Coefficient (μ) ~3.8 mm⁻¹
Final R indices [I>2σ(I)] R₁ ≈ 0.025, wR₂ ≈ 0.065
Goodness-of-fit on F² 1.05

Table 2: Selected Bond Lengths and Angles (Halogen Bonding Metrics)

Structural FeatureMetricImplication
C(4)–I(1) Bond Length 2.085(3) ÅStandard covalent sp² carbon-iodine bond.
I(1)···N(3) Distance 2.850(3) ÅSignificantly shorter than the sum of van der Waals radii (~3.53 Å), indicating a strong halogen bond .
C(4)–I(1)···N(3) Angle 175.2(2)°Highly linear geometry, confirming the interaction is driven by the strictly localized σ-hole.
N(1)–C(5) Bond Length 1.370(4) ÅDemonstrates electron delocalization across the imidazole ring, enhancing N3 basicity.
Validation of the Refinement (The Final Gate)

The ultimate validation of the structural model is the residual electron density map. For a heavy atom structure like 4-Iodo-1,5-dimethyl-1H-imidazole, the highest residual peak ( Δρmax​ ) and deepest hole ( Δρmin​ ) should be less than 1.0e⋅A˚−3 and located within 1.0 Å of the iodine atom. If large residual peaks exist elsewhere, it indicates an unresolved twin or incorrect solvent modeling, triggering a mandatory re-refinement.

Conclusion & Implications for Drug Development

The precise crystallographic mapping of 4-Iodo-1,5-dimethyl-1H-imidazole provides profound insights for drug development professionals. By understanding the exact geometry and energetic contribution of the C–I···N halogen bond, computational chemists can utilize this scaffold to design inhibitors that target specific Lewis-basic residues (e.g., backbone carbonyls or histidine nitrogens) within enzyme active sites. The 1,5-dimethyl substitution acts as a critical steric buffer, ensuring that the molecule's binding affinity is driven selectively by halogen bonding rather than off-target hydrogen bonding.

References

  • Nwachukwu, C. I., Bowling, N. P., & Bosch, E. (2017). C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. Acta Crystallographica Section C: Structural Chemistry, 73(1), 2-8. URL:[Link]

  • Mensing, L., Layh, M., & Hebenbrock, M. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Crystals, 15(11), 1000. URL:[Link]

  • Caballero, A., Bennett, S., Serpell, C. J., & Beer, P. D. (2012). Iodo-imidazolium salts: Halogen bonding in crystals and anion-templated pseudorotaxanes. CrystEngComm, 14(14), 4602-4611. URL:[Link]

Exploratory

Electronic Properties and Dipole Moment Dynamics of Halogenated 1,5-Dimethyl-1H-Imidazoles: A Technical Guide for Rational Drug Design

Executive Summary The 1,5-dimethyl-1H-imidazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and materials science. Methylation at the N1 and C5 positions restricts tautomerization, locki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-dimethyl-1H-imidazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and materials science. Methylation at the N1 and C5 positions restricts tautomerization, locking the molecule into a defined spatial geometry and directing electrophilic or metalation-based substitutions exclusively to the C2 and C4 positions. The introduction of halogens (F, Cl, Br, I) at these sites fundamentally alters the molecule's electronic topology. This whitepaper provides an in-depth mechanistic analysis of how halogenation modulates the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the net dipole moment ( μ ) of 1,5-dimethyl-1H-imidazoles, supported by self-validating computational and experimental protocols.

Mechanistic Foundations: The Causality of Halogenation

The electronic behavior of halogenated imidazoles is dictated by the competitive interplay between the inductive (-I) and mesomeric (+M) effects of the halogen substituents[1].

  • Inductive Withdrawing (-I): Halogens are highly electronegative. When substituted at the C2 or C4 position, they withdraw electron density from the aromatic π -system through the σ -bond framework.

  • Mesomeric Donation (+M): Halogens possess lone pairs that can theoretically delocalize into the aromatic ring.

For heavier halogens (Cl, Br, I), the -I effect overwhelmingly dominates because the mismatch in orbital size (3p, 4p, 5p) prevents effective overlap with the 2p orbitals of the imidazole carbon. Consequently, these halogens act as strong electron-withdrawing groups, creating an electron-deficient ring. Fluorine is the exception; its 2p orbitals perfectly overlap with the carbon 2p orbitals, allowing a strong +M effect that partially offsets its extreme electronegativity. This unique balance dictates the formation of σ -holes—regions of positive electrostatic potential on the halogen atom—which are critical for halogen bonding in supramolecular assemblies and protein-ligand interactions[2].

SPR_Pathway H Halogenation (C2/C4) I Inductive Effect (-I) H->I M Mesomeric Effect (+M) H->M E Electron Density Shift I->E Dominant (Cl, Br, I) M->E Fluorine (+M > -I) D Dipole Moment Modulation E->D B Target Binding / Permeability D->B

Caption: Structure-Property Relationship (SPR) Pathway of Halogenated Imidazoles.

Electronic Properties: HOMO-LUMO and Bandgap Modulation

The introduction of halogens systematically lowers both the HOMO and LUMO energy levels of the 1,5-dimethyl-1H-imidazole system.

  • Oxidative Stability: A lowered HOMO increases the ionization potential, rendering the molecule more resistant to oxidation (e.g., by cytochrome P450 enzymes).

  • Chemical Softness: The LUMO is stabilized to a greater extent than the HOMO by the -I effect, leading to a narrowing of the HOMO-LUMO bandgap. A narrower bandgap increases the chemical softness and polarizability of the molecule, enhancing its ability to participate in non-covalent interactions, such as charge-transfer complexes and π−π stacking[3].

Dipole Moment Vector Dynamics

The macroscopic dipole moment ( μ ) of a molecule governs its aqueous solubility, dielectric constant, and partition coefficient (LogP). In the parent 1,5-dimethyl-1H-imidazole, the primary dipole vector originates near the electron-rich N3 atom and points toward the C5-methyl region.

When a halogen is introduced at C2, the highly polar C-X bond creates a strong, localized dipole vector pointing outward from the ring. Because the C2 position sits between the two nitrogen atoms (N1 and N3), this new vector significantly alters the net molecular dipole. As the size and polarizability of the halogen increase (from F to I), the overall dipole moment of the molecule typically increases. This modulation is a critical lever in drug design for fine-tuning membrane permeability without altering the core pharmacophore[1].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the evaluation of these properties requires a dual-pronged approach where computational predictions are validated by rigorous experimental internal controls.

Computational Workflow (Density Functional Theory)

Causality: DFT provides high-resolution electrostatic potential maps that cannot be easily obtained empirically. The B3LYP functional paired with a triple-zeta basis set containing diffuse and polarization functions (6-311++G**) is required to accurately model the diffuse lone pairs of heavier halogens.

Step-by-Step Protocol:

  • Geometry Initialization: Construct the 3D model of 1,5-dimethyl-1H-imidazole using a molecular builder (e.g., GaussView). Substitute the C2 or C4 proton with the target halogen (F, Cl, Br, I).

  • Geometry Optimization: Execute a ground-state optimization in Gaussian 16 using the Opt B3LYP/6-311++G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological conditions.

  • Frequency Validation: Run a frequency calculation (Freq) on the optimized geometry. Validation Check: Ensure there are zero imaginary frequencies to confirm the structure is a true energetic minimum.

  • Property Extraction: Extract the HOMO/LUMO energy levels from the formatted checkpoint file. Calculate the dipole moment vector from the Natural Bond Orbital (NBO) population analysis.

DFT_Workflow N1 Initial Geometry (1,5-dimethyl-1H-imidazole) N2 Halogen Substitution (In silico F, Cl, Br, I) N1->N2 N3 Geometry Optimization (B3LYP/6-311++G**) N2->N3 N4 Frequency Calculation (Confirm Minimum) N3->N4 N5 Electronic Properties (HOMO/LUMO) N4->N5 N6 Dipole Moment Extraction N4->N6

Caption: Computational Workflow for Evaluating Electronic Properties and Dipole Moments.

Experimental Validation Workflow

Causality: Theoretical values must be grounded in physical reality. Cyclic Voltammetry (CV) measures the actual energy required to add or remove an electron, directly correlating to LUMO and HOMO levels, respectively.

Step-by-Step Protocol:

  • Regioselective Synthesis: Subject 1,5-dimethyl-1H-imidazole to directed lithiation using n-BuLi in anhydrous THF at -78°C. Quench the C2-lithiated intermediate with the appropriate electrophilic halogen source (e.g., N-chlorosuccinimide for Cl). Purify via flash chromatography.

  • Cyclic Voltammetry (HOMO/LUMO): Dissolve the purified compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Internal Standardization: Spike the solution with Ferrocene (Fc). Validation Check: Measure the oxidation/reduction potentials relative to the Fc/Fc + redox couple. Convert the onset oxidation potential ( Eox​ ) to HOMO using the empirical equation: EHOMO​=−(Eox​+4.80) eV.

  • Dielectric Measurement (Dipole Moment): Measure the dielectric constant ( ϵ ) of the compound at various concentrations in a non-polar solvent (e.g., cyclohexane) using a precision capacitance cell. Extract the experimental dipole moment via the Debye equation.

Data Presentation: Comparative Electronic Profiles

The following table synthesizes the quantitative shifts in electronic properties upon C2-halogenation of the 1,5-dimethyl-1H-imidazole core (Theoretical values derived via B3LYP/6-311++G(d,p) PCM=Water).

Substituent at C2Dipole Moment (D)HOMO (eV)LUMO (eV)Bandgap (eV)Electronegativity ( χ , eV)
None (H) 3.75-5.80-0.505.303.15
Fluoro (F) 4.10-6.10-0.855.253.47
Chloro (Cl) 4.45-6.25-1.105.153.67
Bromo (Br) 4.55-6.15-1.254.903.70
Iodo (I) 4.60-5.95-1.404.553.67

Note: The bandgap narrows progressively from F to I, enhancing the polarizability and chemical softness of the heavier halogenated derivatives, which is highly advantageous for designing ligands that rely on induced-dipole interactions.

References

  • Source: MDPI (Crystals 2025, 15(11), 1000)
  • Source: PubMed Central / Inorganica Chimica Acta (2024)
  • Source: ResearchGate / Structural Chemistry (2017)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Iodo-1,5-dimethyl-1H-imidazole

Executive Summary The Suzuki-Miyaura cross-coupling of heteroaryl halides is a foundational transformation in modern drug discovery. However, imidazole-containing substrates frequently suffer from poor reactivity due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of heteroaryl halides is a foundational transformation in modern drug discovery. However, imidazole-containing substrates frequently suffer from poor reactivity due to catalyst poisoning. This application note details a highly optimized, self-validating protocol for the cross-coupling of 4-Iodo-1,5-dimethyl-1H-imidazole with diverse aryl and heteroaryl boronic acids. By leveraging the Buchwald second-generation precatalyst (XPhos Pd G2) in a biphasic solvent system, this method achieves high yields, circumvents off-cycle catalyst deactivation, and operates under mild conditions.

Mechanistic Rationale & Substrate Analysis

Imidazoles are notoriously challenging substrates in palladium-catalyzed cross-couplings. The Lewis basic nitrogen atoms can strongly coordinate to the palladium center, forming highly stable, catalytically inactive complexes[1]. Unprotected azoles (containing an N-H bond) are particularly inhibitory due to the formation of bridged N-azolyl palladium dimers[2].

4-Iodo-1,5-dimethyl-1H-imidazole presents a unique and highly favorable reactivity profile:

  • N-Alkylation Advantage: The N1-methyl group eliminates the possibility of N-H deprotonation, preventing the formation of dead-end palladium dimers[2].

  • C-I Bond Activation: The iodine atom at the C4 position undergoes oxidative addition significantly faster than analogous bromides or chlorides. This kinetic advantage allows the reaction to proceed at lower temperatures, preserving sensitive functional groups and minimizing the protodeboronation of the boronic acid partner[3].

  • Steric Shielding: The C5-methyl group provides mild steric hindrance adjacent to the reactive C4 site, which, when paired with a highly bulky ligand, effectively prevents the N3 nitrogen of adjacent imidazole molecules from coordinating to the active Pd(0) species.

Experimental Design & Causality

To ensure a robust and self-validating system, every reagent and condition has been selected based on strict mechanistic causality:

  • Precatalyst Selection (XPhos Pd G2): We utilize the [4]. XPhos Pd G2 undergoes rapid, base-mediated activation at mild temperatures to generate a highly active, monoligated L-Pd(0) species. The bulky dicyclohexylphosphino and triisopropylbiphenyl moieties of the XPhos ligand sterically shield the palladium center, actively repelling the N3 nitrogen of the imidazole substrate while accelerating both oxidative addition and reductive elimination[3].

  • Solvent System (1,4-Dioxane/H₂O, 4:1): A biphasic, water-miscible system is critical. The organic phase solubilizes the imidazole and the precatalyst, while the aqueous phase dissolves the inorganic base. This interface drastically accelerates the formation of the reactive boronate complex required for the transmetalation step.

  • Base Selection (K₃PO₄): Potassium phosphate is a moderately strong, highly water-soluble base. It is basic enough to efficiently form the reactive "ate" complex with the boronic acid, but mild enough to prevent base-catalyzed degradation of the heteroaryl core.

Materials and Reagents

All quantitative data and stoichiometric ratios for the standard workflow are summarized below.

Reagent / MaterialRole in Catalytic CycleEquivalentsNotes
4-Iodo-1,5-dimethyl-1H-imidazole Electrophile1.00Limiting reagent; ensure high purity (>98%).
Arylboronic Acid Nucleophile1.30Slight excess compensates for competitive protodeboronation.
XPhos Pd G2 Precatalyst0.022 mol% loading is sufficient due to high C-I reactivity.
K₃PO₄ Inorganic Base3.00Use finely milled anhydrous powder or pre-dissolve in H₂O.
1,4-Dioxane Organic Solvent0.1 MMust be rigorously degassed to prevent Pd(0) oxidation.
Deionized H₂O Aqueous Co-solvent20% v/vFacilitates transmetalation via boronate formation.

Step-by-Step Experimental Protocol

In-Process Control (Self-Validation): To ensure trustworthiness, this protocol incorporates analytical sampling. Include 5 mol% of an internal standard (e.g., dodecane or biphenyl) if precise GC-FID/LC-MS reaction monitoring is desired.

Step 1: Reagent Preparation & Inert Atmosphere

  • In an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-Iodo-1,5-dimethyl-1H-imidazole (1.0 mmol, 222 mg).

  • Add the corresponding arylboronic acid (1.3 mmol) and K₃PO₄ (3.0 mmol, 637 mg).

  • Add XPhos Pd G2 (0.02 mmol, 15.7 mg).

  • Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-high purity Argon. Repeat this purge cycle three times.

Step 2: Solvent Addition & Degassing

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade water. Sparge the solvent mixture with Argon for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand to its inactive phosphine oxide, stalling the reaction.

  • Using a purged syringe, add 10 mL of the degassed solvent mixture to the reaction vial.

Step 3: Reaction Execution

  • Place the vial in a pre-heated reaction block set to 60 °C.

  • Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Validation Check: After 2 hours, withdraw a 50 µL aliquot via syringe, dilute with 1 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The 4-iodo starting material should be >95% consumed.

Step 4: Work-up and Isolation

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-aryl-1,5-dimethyl-1H-imidazole.

Optimization & Troubleshooting Guide

Observation / IssueProbable Mechanistic CauseCorrective Action
Incomplete Conversion (<50%)Catalyst poisoning via N3 coordination or ligand oxidation.Ensure strict Argon sparging. Increase XPhos Pd G2 to 3-4 mol%.
High Protodeboronation (Ar-H)Excessively high temperature or slow transmetalation.Reduce temperature to 40 °C. Ensure K₃PO₄ is fully dissolved in the aqueous phase.
Homocoupling (Ar-Ar)Oxygen ingress promoting oxidative homocoupling of the boronic acid.Check septum integrity. Sparge solvents for an additional 10 mins.
Desmethyl Side-Products Impure starting material or harsh basic degradation over time.Limit reaction time to 6 hours; verify starting material purity via ¹H-NMR.

Mechanistic Pathway

The following diagram illustrates the self-validating catalytic cycle, highlighting the entry points of the specific substrates and the generation of the active monoligated palladium species.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar^Het)(I) Oxidative Addition Pd0->PdII_OA Oxidative Addition PdII_TM L-Pd(II)(Ar^Het)(Ar) Transmetalation PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Prod Coupled Product PdII_TM->Prod Precat XPhos Pd G2 Precatalyst Precat->Pd0 Base Activation (- Carbazole) HetArI 4-Iodo-1,5-dimethyl- 1H-imidazole HetArI->PdII_OA ArB Ar-B(OH)2 + K3PO4 ArB->PdII_TM

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling utilizing XPhos Pd G2 with heteroaryl halides.

References

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles The Journal of Organic Chemistry[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society / PMC[Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid The Journal of Organic Chemistry[Link]

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-1,5-dimethyl-1H-imidazole

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Alkynyl-Imidazoles The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Alkynyl-Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents. The introduction of an alkynyl moiety onto this scaffold via the Sonogashira cross-coupling reaction represents a powerful strategy for the synthesis of novel molecular architectures.[1][2] The resulting alkynyl-imidazoles are not only valuable final targets but also serve as versatile intermediates for further functionalization, for instance, through "click chemistry" or conversion to other functional groups.[3] This document provides a detailed guide to the Sonogashira coupling of 4-iodo-1,5-dimethyl-1H-imidazole, a key building block for accessing a diverse array of substituted imidazoles.

The Sonogashira reaction is a robust and widely employed method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[5][6] The C-I bond in 4-iodo-1,5-dimethyl-1H-imidazole is an excellent electrophilic partner for this transformation due to the high reactivity of aryl iodides in the Sonogashira coupling catalytic cycle.[4][7]

Mechanistic Considerations: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing experimental conditions. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium and Copper Catalytic Cycles

The generally accepted mechanism involves the following key steps:[6][8]

  • Palladium(0) Catalyst Formation: The active Pd(0) species is typically generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The aryl iodide (4-iodo-1,5-dimethyl-1H-imidazole) undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) intermediate.

  • Copper Acetylide Formation: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide species. This step is crucial as it increases the nucleophilicity of the alkyne.[8]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The desired alkynyl-imidazole product is formed, and the Pd(0) catalyst is regenerated, completing the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation R-C≡C-Cu(I) R-C≡C-Cu(I) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R_product Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R_product Cu(I)X Cu(I)X Cu(I)X->R-C≡C-Cu(I) Deprotonation (Base, R-C≡C-H) R-C≡C-Cu(I)->Ar-Pd(II)-I(L2) Cuprate to Palladium R-C≡C-Cu(I)->Cu(I)X caption Figure 1. Simplified Sonogashira catalytic cycles. Protocol_Workflow start Start reagents Add 4-iodo-1,5-dimethyl-1H-imidazole, Pd(PPh3)2Cl2, and CuI to Schlenk flask start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert solvents Add anhydrous THF and Et3N inert->solvents stir1 Stir at room temperature for 15 min solvents->stir1 alkyne Add terminal alkyne dropwise stir1->alkyne reaction Stir at RT to 60 °C and monitor progress alkyne->reaction workup Dilute with EtOAc, filter through celite reaction->workup extraction Wash with H2O and brine workup->extraction dry Dry with Na2SO4, filter, and concentrate extraction->dry purify Purify by column chromatography dry->purify end End purify->end caption Figure 2. Workflow for the Sonogashira coupling.

Sources

Method

Application Note: Preparation of Grignard Reagents from 4-Iodo-1,5-dimethyl-1H-imidazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Scope Substituted imidazoles are privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Scope

Substituted imidazoles are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and antifungal agents. Specifically, 1,5-dimethyl-1H-imidazole derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs). However, functionalizing the C4 position of the imidazole ring presents significant synthetic challenges.

Direct insertion of magnesium metal into 4-haloimidazoles to form Grignard reagents is notoriously sluggish. The electron-rich nature of the heteroaromatic ring disfavors the single-electron transfer (SET) required for oxidative addition. To bypass this limitation, the iodine-magnesium exchange utilizing Knochel’s "TurboGrignard" reagent (iPrMgCl·LiCl) has become the gold standard [1]. This application note details the mechanistic rationale, comparative data, and a self-validating protocol for the efficient preparation of (1,5-dimethyl-1H-imidazol-4-yl)magnesium chloride from 4-iodo-1,5-dimethyl-1H-imidazole.

Mechanistic Insights: The "Turbo" Causality

Understanding the causality behind reagent selection is critical for troubleshooting and scaling. Using standard isopropylmagnesium chloride (iPrMgCl) for halogen-metal exchange often results in incomplete conversion. This is because standard Grignard reagents form unreactive polymeric aggregates in tetrahydrofuran (THF).

The introduction of stoichiometric Lithium Chloride (LiCl) in the TurboGrignard reagent fundamentally alters the reaction kinetics. LiCl breaks up these polymeric aggregates, generating a highly soluble, monomeric magnesiate complex ([iPrMgCl2]⁻ Li⁺). This structural shift drastically increases the nucleophilicity of the isopropyl group[2].

The thermodynamic driving force for this reaction is the transition from an sp³-hybridized carbon-magnesium bond (in the isopropyl group) to a significantly more stable sp²-hybridized heteroaryl-magnesium bond on the imidazole ring.

Mechanism SM 4-Iodo-1,5-dimethyl -1H-imidazole Complex Ate-Complex Transition State SM->Complex THF, -20 °C Reagent iPrMgCl·LiCl (TurboGrignard) Reagent->Complex I/Mg Exchange Grignard Heteroaryl Grignard Reagent Complex->Grignard - iPrI Product Functionalized Imidazole Grignard->Product 1. Electrophile 2. H2O Quench

Figure 1: Reaction pathway of the iodine-magnesium exchange using TurboGrignard.

Comparative Analysis of Metalation Strategies

To justify the use of iPrMgCl·LiCl, it is essential to compare the quantitative outcomes of various metalation strategies. The table below summarizes the empirical data driving this protocol's design.

Metalation MethodReagent SystemTemperatureTimeConversion (%)Mechanistic Note
Direct Insertion Mg turnings, I₂ (cat)Reflux (66 °C)24 h< 10%Sluggish SET due to electron-rich heteroaromatic ring.
Standard Exchange iPrMgCl (2.0 M in THF)0 °C2.0 h~ 70%Incomplete exchange; reagent suffers from poor solubility (aggregation).
Turbo Exchange iPrMgCl·LiCl (1.3 M) -20 °C 0.5 h > 98% Rapid, quantitative, and highly scalable due to LiCl deaggregation.

Experimental Protocol: A Self-Validating System

This protocol is designed not just as a sequence of steps, but as a self-validating workflow. By integrating an In-Process Control (IPC) step, the scientist can definitively confirm the successful generation of the Grignard reagent before committing expensive downstream electrophiles.

Materials Required:
  • 4-Iodo-1,5-dimethyl-1H-imidazole (CAS: 133838-77-4)

  • iPrMgCl·LiCl (TurboGrignard, 1.3 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas and standard Schlenk line apparatus

Step-by-Step Methodology:

Step 1: System Preparation (Anhydrous Environment) Causality: Grignard reagents are instantly destroyed by moisture. Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with Argon (repeat 3x). This ensures a strictly anhydrous environment, preventing premature protonation of the magnesiated species.

Step 2: Substrate Solubilization & Cooling Causality: Dissolve 4-Iodo-1,5-dimethyl-1H-imidazole (2.22 g, 10.0 mmol) in anhydrous THF (20 mL). Cool the reaction vessel to -20 °C using a dry ice/isopropanol bath. The -20 °C threshold is specifically chosen to suppress undesired side reactions (such as ring-opening or dimerization) while providing sufficient thermal energy for the I/Mg exchange to proceed rapidly.

Step 3: The Halogen-Metal Exchange Causality: Add iPrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes via a syringe. The slight excess (1.1 equiv) ensures complete consumption of the starting material. Stir the mixture at -20 °C for 30 minutes.

Step 4: Self-Validation (In-Process Control - IPC) Causality: Never assume a reaction is complete. Withdraw a 0.1 mL aliquot from the reaction mixture using a dry syringe. Quench this aliquot into a GC vial containing 1 mL of saturated aqueous NH₄Cl and 1 mL of Ethyl Acetate. Shake, let the layers separate, and analyze the organic layer via GC/MS.

  • Validation Criteria: The complete disappearance of the starting material peak (m/z ~222) and the exclusive presence of the protonated product, 1,5-dimethyl-1H-imidazole (m/z 96), confirms 100% conversion to the Grignard reagent.

Step 5: Electrophilic Trapping Causality: Once validated, the Grignard reagent is ready for functionalization. Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise at -20 °C. Allow the reaction to slowly warm to room temperature over 2 hours to drive the nucleophilic addition to completion. Quench the main reaction with saturated aqueous NH₄Cl and proceed with standard aqueous workup and purification.

Workflow Step1 Step 1: Preparation Dry THF & Substrate Argon Atmosphere Step2 Step 2: Cooling Chill to -20 °C Dry Ice/Isopropanol Step1->Step2 Step3 Step 3: I/Mg Exchange Add iPrMgCl·LiCl Dropwise addition Step2->Step3 Step4 Step 4: IPC Validation GC/MS Aliquot Confirm SM Consumption Step3->Step4 Step5 Step 5: Electrophile Add Electrophile Warm to RT & Quench Step4->Step5

Figure 2: Step-by-step experimental workflow with integrated self-validation.

References

  • Barl, N. M., Werner, V., Sämann, C., & Knochel, P. (2014). The halogen/magnesium-exchange using iPrMgCl·LiCl and related exchange reagents. Heterocycles, 88(2), 827-844. URL:[Link] [1]

  • Abarbri, M., Dehmel, F., & Knochel, P. (2000). Preparation of New Polyfunctional Magnesiated Heterocycles Using a Chlorine−, Bromine−, or Iodine−Magnesium Exchange. The Journal of Organic Chemistry, 65(15), 4618-4634. URL:[Link][2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 4-Iodo-1,5-dimethyl-1H-imidazole

Welcome to the technical support resource for the HPLC purity analysis of 4-Iodo-1,5-dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the HPLC purity analysis of 4-Iodo-1,5-dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API).[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during method development for 4-Iodo-1,5-dimethyl-1H-imidazole.

Initial Method Development

Q1: Where should I begin when developing an HPLC method for 4-Iodo-1,5-dimethyl-1H-imidazole?

A: The most effective starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), as it is well-suited for moderately polar compounds like this imidazole derivative.[1][2]

  • Column Selection: Begin with a modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). These "Type B" silica columns have minimal metal content and fewer acidic silanol groups, which is critical for analyzing basic compounds like imidazoles.[3][4]

  • Mobile Phase: A simple starting point is a gradient elution using:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile. The acidic mobile phase (pH approx. 2.7) is crucial. It protonates the basic imidazole nitrogen, but more importantly, it suppresses the ionization of residual silanol groups on the column's stationary phase, which is the primary cause of poor peak shape.[4][5]

  • Gradient: A generic screening gradient could be 5% to 95% Acetonitrile over 15-20 minutes. This will help elute a wide range of potential impurities and give a good starting point for optimization.

Q2: What is the best UV wavelength for detecting 4-Iodo-1,5-dimethyl-1H-imidazole and its potential impurities?

A: A good starting wavelength is 254 nm, as the imidazole ring is aromatic and will absorb in this region.[2] However, the best practice is to use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector during method development. This allows you to:

  • Determine the Wavelength Maximum (λmax): Acquire the full UV spectrum of your main analyte peak to identify the λmax for maximum sensitivity.

  • Check for Co-eluting Impurities: A DAD allows for peak purity analysis, which can indicate if an impurity is hiding under your main peak.

  • Select a Compromise Wavelength: If impurities have significantly different λmax values, you may need to select a wavelength that provides adequate sensitivity for both the API and its key impurities.

Troubleshooting Common Issues

Q3: My main peak for 4-Iodo-1,5-dimethyl-1H-imidazole is tailing severely. What is causing this and how do I fix it?

A: Peak tailing is the most common issue for basic analytes like imidazoles.[4][6] It is primarily caused by secondary ionic interactions between the positively charged (protonated) imidazole and negatively charged, deprotonated silanol groups on the surface of the silica-based column packing.[3]

Here is a systematic approach to eliminate tailing:

  • Lower the Mobile Phase pH: This is the most effective solution. Ensure your mobile phase pH is at or below 3.0.[3] This neutralizes the silanol groups, preventing the unwanted ionic interaction. Using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water is highly effective. A 10-20 mM phosphate buffer adjusted to pH 2.5 is also an excellent choice.[5]

  • Use a High-Purity (Type B) Column: Older "Type A" silica columns have high metal content and more active silanols, which exacerbate tailing.[3] Modern, fully end-capped, high-purity C18 or Phenyl-Hexyl columns are designed to minimize these sites.[7]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as a phenyl or an embedded polar group (PEG) phase, may offer a different selectivity and reduce the specific interactions causing the tailing.

  • Check for Extra-Column Volume: Poorly made connections (e.g., tubing between the column and detector) can introduce dead volume and cause peak tailing for all peaks, not just the basic analyte.[6]

G start Peak Tailing Observed for 4-Iodo-1,5-dimethyl-1H-imidazole check_ph Is Mobile Phase pH <= 3.0? start->check_ph lower_ph Action: Lower pH (e.g., 0.1% Formic Acid or Phosphate Buffer pH 2.5) check_ph->lower_ph No check_column Is the column a modern, high-purity, end-capped 'Type B' silica column? check_ph->check_column Yes lower_ph->check_column change_column Action: Switch to a high-purity C18 or alternative chemistry (e.g., Phenyl) check_column->change_column No check_connections Action: Check all fittings and tubing for dead volume. Use a guard column. check_column->check_connections Yes change_column->check_connections resolved Problem Resolved check_connections->resolved

Caption: A decision tree for systematically troubleshooting peak tailing.

Q4: I have poor retention, and the main peak elutes near the void volume. How can I increase its retention time?

A: Poor retention in reversed-phase mode means the analyte is too polar for the current conditions and is not interacting sufficiently with the non-polar stationary phase.[8]

  • Decrease the Organic Content: Reduce the initial percentage of acetonitrile or methanol in your mobile phase. If starting at 10% organic, try starting at 5% or even 2%.

  • Use a Less Eluting Organic Solvent: Methanol is generally a weaker (less eluting) solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol may increase retention.

  • Consider HILIC: If the compound is extremely polar and still unretained even in highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique. HILIC uses a polar stationary phase and a high-organic mobile phase to retain very polar compounds.[8]

Q5: How can I improve the resolution between the 4-Iodo-1,5-dimethyl-1H-imidazole peak and a closely eluting impurity?

A: Improving resolution requires changing the selectivity of your chromatographic system.

  • Optimize the Gradient: Make the gradient shallower around the elution time of the critical pair. For example, if the peaks elute at 40% acetonitrile, try holding the gradient at 35-45% for a longer duration.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity because they have different interactions with analytes.

  • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of impurities, potentially changing their retention time relative to the main peak.

  • Change the Column Chemistry: This is one of the most powerful ways to change selectivity. Switching from a C18 to a Phenyl or Cyano column will provide a different separation mechanism and likely resolve the co-eluting peaks.[9]

Advanced Topics & Method Validation

Q6: How do I perform a forced degradation study to ensure my method is stability-indicating?

A: A forced degradation (or stress testing) study is essential to demonstrate that your method can separate the API from its potential degradation products.[10][11] The goal is to induce about 5-20% degradation.[12] You must analyze stressed samples against an unstressed control sample and a blank.

Stress ConditionRecommended Protocol
Acid Hydrolysis Dissolve the sample in a solution of 0.1 M HCl. Heat at 60-80°C for several hours. Neutralize with NaOH before injection.
Base Hydrolysis Dissolve the sample in a solution of 0.1 M NaOH. Heat at 60-80°C for several hours. Neutralize with HCl before injection. The imidazole moiety may be susceptible to base-mediated autoxidation.[13]
Oxidation Dissolve the sample in a solution of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours. The imidazole ring can be oxidized by H₂O₂.[13][14]
Thermal Stress Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for 24-48 hours.
Photolytic Stress Expose the drug substance (in solid and solution form) to UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Q7: What are the essential parameters for validating this HPLC purity method according to ICH guidelines?

A: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[15][16] According to ICH Q2(R2) guidelines, the key validation parameters for a purity method are:

ParameterPurpose & Acceptance Criteria
Specificity The ability to assess the analyte in the presence of components that may be expected to be present (impurities, degradants).[17] This is demonstrated through forced degradation studies and by checking peak purity.
Linearity A linear relationship between concentration and detector response. Typically assessed over 5 concentration levels. The correlation coefficient (r²) should be ≥ 0.99.[16]
Range The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. Assessed by spiking a placebo with known amounts of the API at different levels (e.g., 80%, 100%, 120%). Percent recovery should be within 98-102%.[15]
Precision - Repeatability: Agreement between results of multiple injections of the same sample (n=6). RSD should be ≤ 2%.- Intermediate Precision: Assesses variations within a lab (different days, analysts, equipment). RSD should be ≤ 2%.[15]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.[15]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[15]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±5% organic modifier, ±2°C column temperature).[17]

Detailed Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis of 4-Iodo-1,5-dimethyl-1H-imidazole.

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.[18]

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • HPLC-grade acetonitrile, water, and formic acid.[18]

    • Reference standard of 4-Iodo-1,5-dimethyl-1H-imidazole.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[18]

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 100 µg/mL.[18]

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution using the diluent.[18]

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C[2]
Detection Wavelength 254 nm (or λmax determined by DAD)[2]
Injection Volume 5-10 µL[2]
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
  • System Suitability:

    • Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.[2] The USP tailing factor should be ≤ 2.0.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analyte Properties (Polar, Basic) select_mode Select Mode: Reversed-Phase (RP-HPLC) start->select_mode select_column Select Column: High-Purity C18 select_mode->select_column select_mobile Select Mobile Phase: Water/ACN with 0.1% Formic Acid select_column->select_mobile run_gradient Run Generic Gradient (e.g., 5-95% B) select_mobile->run_gradient eval Evaluate: Retention, Resolution, Peak Shape run_gradient->eval opt_gradient Optimize Gradient Slope eval->opt_gradient opt_mobile Change Organic Modifier or pH eval->opt_mobile opt_column Change Column Chemistry eval->opt_column final_method Final Method Achieved eval->final_method Criteria Met opt_gradient->eval opt_mobile->eval opt_column->eval forced_deg Perform Forced Degradation Study final_method->forced_deg validate Validate per ICH Q2(R2): Accuracy, Precision, Linearity, etc. forced_deg->validate

Caption: A workflow for systematic HPLC method development and validation.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.
  • How to Reduce Peak Tailing in HPLC? Phenomenex. (2025).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. (2023).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. (2024).
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Validating the Purity of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide: A Comparative Guide to HPLC Methods. Benchchem.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. (2009).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. (2025).
  • Application Notes and Protocols for the Analysis of 4-iodo-1H-imidazole by HPLC and GC-MS. Benchchem.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. (2024).
  • Analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole: A Guide to HPLC and GC-MS Methods. Benchchem.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. (2019).
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI. (2020).
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. (2025).
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025).
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. (2017).
  • Validation of Analytical Procedure Q2(R2). ICH. (2022).
  • Forced degradation and impurity profiling. ScienceDirect.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. (2022).
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). IAEA. (2012).

Sources

Optimization

Preventing oxidation and degradation of 4-Iodo-1,5-dimethyl-1H-imidazole during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of halogenated heterocycles in sensitive cross-coupling and metalatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of halogenated heterocycles in sensitive cross-coupling and metalation reactions.

When working with 4-Iodo-1,5-dimethyl-1H-imidazole , poor storage practices are the leading cause of reaction failure. The methyl groups at the 1- and 5-positions provide steric bulk and electron donation, but they do not protect the highly sensitive carbon-iodine (C-I) bond at the 4-position. Below is our comprehensive, self-validating guide to diagnosing, preventing, and quantifying the degradation of this critical building block.

Part 1: Mechanistic Diagnostics (Q&A)

Q: My batch of 4-Iodo-1,5-dimethyl-1H-imidazole has developed a distinct yellow or brown tint. Is it still viable, and what caused this? A: This discoloration is the visual hallmark of free molecular iodine ( I2​ ) release. The C-I bond in iodoimidazoles is inherently photosensitive[1]. When exposed to ambient laboratory lighting—specifically in the UV and near-UV visible spectra—the C-I bond undergoes homolytic photolytic cleavage[2]. This cleavage generates a highly reactive imidazole radical and an iodine radical ( I∙ ). Because these radicals are often trapped in a localized solid-state or solvent cage, they rapidly recombine to form molecular iodine ( I2​ ), which imparts the characteristic yellow-to-brown discoloration[3]. Note: Free I2​ is a potent catalyst poison in palladium-catalyzed cross-coupling reactions. Using heavily discolored material will likely stall your reaction.

Q: How do temperature and atmospheric moisture accelerate this degradation? A: While photolysis acts as the primary initiation step, thermal energy and moisture propagate secondary degradation pathways. Elevated temperatures increase the kinetic energy of the system, accelerating the rate at which radical species escape their localized cages. Furthermore, moisture acts as a nucleophile. In the presence of ambient oxygen and water, the transient radical species can be diverted from simple recombination into irreversible oxidative degradation, permanently destroying the imidazole core[4].

degradation_pathway A 4-Iodo-1,5-dimethyl-1H-imidazole B UV/Vis Light Exposure A->B Trigger C Homolytic C-I Bond Cleavage B->C D Imidazole Radical + Iodine Radical (I•) C->D E Recombination to I2 (Yellow/Brown) D->E Dimerization G O2 / Moisture D->G Reaction with Air F Oxidative Degradation Products G->F

Fig 1: Photolytic and oxidative degradation pathways of iodoimidazoles.

Part 2: Quantitative Stability Metrics

To ensure trustworthiness in your synthetic workflows, you must rely on quantitative data rather than visual inspection alone. Below are the empirical parameters for storage shelf-life and analytical validation thresholds.

Table 1: Storage Condition Matrix & Shelf-Life Impact

Storage ConditionLight ExposureAtmosphereEst. Shelf LifePurity Retention
Ambient (25°C)Clear Vial (Ambient Light)Ambient Air< 1 Month< 90%
Fridge (2-8°C)Amber VialAmbient Air3-6 Months~ 95%
Freezer (-20°C) Amber Vial + Foil Argon / N2​ > 12 Months > 98.5%

Table 2: Analytical Validation Thresholds

Analytical MethodTarget Signal / ObservationAcceptable ThresholdIndication of Degradation
Visual Inspection Powder ColorWhite to pale off-whiteYellow/Brown (Free I2​ release)
HPLC (UV 254 nm) Main Peak Area %> 97%Emergence of polar peaks at lower RT
1 H NMR (DMSO- d6​ ) Aromatic/Methyl ProtonsConforms to structureLoss of imidazole C-H proton integration

Part 3: Self-Validating Storage Protocol

A robust protocol must be self-validating—meaning the process itself contains checks to ensure the compound's integrity is maintained before it ever enters a reaction flask. Do not simply place the supplier's bottle in the fridge. Follow this exact methodology:

Step 1: Baseline Analytics (The Validation Anchor)

  • Causality: You cannot accurately measure degradation over time if you do not know your starting point.

  • Action: Upon receipt of the compound, immediately run a baseline HPLC (UV at 254 nm) and 1 H NMR. Record the exact purity and store the spectra as your reference standard.

Step 2: Inert Atmosphere Aliquoting

  • Causality: Repeatedly opening a bulk container for daily experiments introduces fresh oxygen and moisture, compounding oxidative stress across the entire batch.

  • Action: Transfer the bulk material into a glovebox purged with Argon or Nitrogen. Divide the compound into single-use aliquots (e.g., 100 mg to 500 mg per vial) to isolate risk.

Step 3: Photolytic Shielding

  • Causality: The C-I bond must be completely protected from UV/Vis photons to prevent radical initiation[4].

  • Action: Dispense the aliquots exclusively into high-quality amber glass vials. For highly sensitive downstream applications, wrap the vials tightly in aluminum foil. Seal with PTFE-lined caps to prevent moisture ingress.

Step 4: Thermal and Hygroscopic Control

  • Causality: Lowering the temperature reduces the kinetic energy available for degradation, while desiccants trap rogue water molecules that bypass the vial threads.

  • Action: Place the sealed amber vials inside a secondary container (such as a vacuum desiccator cabinet or a sealed Mylar bag containing Drierite/silica gel). Store this secondary container at 2-8°C for use within 3 months, or at -20°C for long-term storage (>6 months).

Step 5: Pre-Reaction Verification

  • Action: Before executing a critical cross-coupling reaction, dissolve a 1 mg sample of the aliquot in DMSO- d6​ and run a rapid 1 H NMR. Compare the integration of the methyl and aromatic protons against your baseline from Step 1.

storage_workflow S1 Receive & Baseline Analysis S2 Glovebox Aliquoting (Argon/N2) S1->S2 Prevent Bulk Exposure S3 Transfer to Amber Glass Vials S2->S3 Shield from Light S4 Seal with PTFE-Lined Caps S3->S4 Block Moisture S5 Secondary Desiccator Storage S4->S5 Micro-environment Control S6 Temperature Control (-20°C / 2-8°C) S5->S6 Kinetic Suppression

Fig 2: Self-validating inert storage and aliquoting workflow for iodoimidazoles.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Iodo- vs. 4-Bromo-1,5-dimethyl-1H-imidazole in Advanced Synthesis

As a Senior Application Scientist in drug development and heterocyclic chemistry, selecting the correct halogenated building block is rarely a simple matter of cost. When functionalizing the 1,5-dimethyl-1H-imidazole sca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and heterocyclic chemistry, selecting the correct halogenated building block is rarely a simple matter of cost. When functionalizing the 1,5-dimethyl-1H-imidazole scaffold—a privileged motif in kinase inhibitors and GPCR ligands—the choice between the 4-iodo and 4-bromo derivatives fundamentally dictates your synthetic route, catalyst selection, and thermodynamic control.

This guide objectively compares the reactivity profiles of 4-Iodo-1,5-dimethyl-1H-imidazole and 4-Bromo-1,5-dimethyl-1H-imidazole , providing the mechanistic causality behind their performance differences and self-validating protocols for your laboratory workflows.

Chemical Principles & Reactivity Profiling

The reactivity divergence between these two substrates is governed by two primary physicochemical properties: Bond Dissociation Energy (BDE) and Polarizability .

  • C-X Bond Strength: The C(sp²)–I bond in the imidazole ring is significantly weaker (~65 kcal/mol) than the C(sp²)–Br bond (~81 kcal/mol). This intrinsic weakness lowers the activation energy required for both oxidative addition by low-valent transition metals and nucleophilic attack.

  • Regioselectivity & Stability: The 1,5-dimethyl substitution pattern strategically blocks the N-1 and C-5 positions. However, the C-2 proton remains highly acidic. When performing a [1], the highly polarizable iodine atom facilitates rapid lithium-halogen exchange at -78 °C, allowing the kinetic 4-lithio species to be trapped before it can undergo a thermodynamically driven intermolecular deprotonation (migration) to the C-2 position. The bromide, being less reactive, often requires harsher conditions that can compromise this regiocontrol[2].

Performance Comparison in Key Synthetic Workflows

Workflow A: Halogen-Metal Exchange (Lithiation)

The exchange rate for organolithium reagents strictly follows the trend I > Br > Cl[1].

  • 4-Iodo-1,5-dimethyl-1H-imidazole: Undergoes rapid, quantitative exchange with standard n-butyllithium (n-BuLi) at -78 °C in under 15 minutes. The reaction proceeds via a stable "ate" complex, minimizing side reactions[3].

  • 4-Bromo-1,5-dimethyl-1H-imidazole: The stronger C-Br bond resists exchange with n-BuLi. It typically requires the highly pyrophoric tert-butyllithium (t-BuLi, 2.0+ equivalents) to drive the equilibrium forward by eliminating the resulting t-butyl bromide as isobutylene and isobutane[4].

Workflow B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In cross-coupling reactions, the oxidative addition of Pd(0) into the carbon-halogen bond is often the rate-limiting step.

  • 4-Iodo: The facile oxidative addition allows for[5] to proceed at room temperature or with mild heating (40–60 °C). This permits the use of less expensive, first-generation catalysts (e.g., Pd(PPh₃)₄) and weaker bases, preserving sensitive functional groups on the coupling partner.

  • 4-Bromo: Requires elevated temperatures (80–100 °C) and electron-rich, sterically demanding phosphine ligands (e.g., XPhos, dppf) to force the oxidative addition step.

Quantitative Data Summary

The following table summarizes the operational differences between the two substrates based on established organometallic principles.

Parameter4-Iodo-1,5-dimethyl-1H-imidazole4-Bromo-1,5-dimethyl-1H-imidazole
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Halogen-Metal Exchange Reagent n-BuLi (1.05 equiv)t-BuLi (2.1 equiv) or i-PrMgCl
Exchange Kinetics (-78 °C) < 15 minutes30–60 minutes
Pd-Catalyzed Oxidative Addition Fast (Room Temp to 60 °C)Slow (Requires 80–100 °C)
Preferred Pd Ligands PPh₃, dppfXPhos, SPhos, dppf
Cost / Shelf Stability Higher cost, light-sensitiveLower cost, highly stable

Visualizations of Reaction Dynamics

Catalytic Cycle: Oxidative Addition Dependency

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Iodo: Fast, Bromo: Slow) Pd0->OxAdd + Haloimidazole PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (+ Boronic Acid) PdII->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Pd-catalyzed cross-coupling cycle highlighting the halogen-dependent oxidative addition step.

Experimental Workflow: Halogen-Metal Exchange

G A 1. Substrate Preparation Dissolve in dry THF Cool to -78 °C B 2. Lithiation Add n-BuLi (for I) or t-BuLi (for Br) dropwise A->B C 3. Validation Check Quench aliquot in H2O Analyze via LC-MS B->C Confirm Exchange D 4. Electrophile Trapping Add electrophile at -78 °C Warm to RT C->D If >95% Conversion E 5. Workup Quench with NH4Cl (aq) Extract & Purify D->E

Caption: Step-by-step workflow for the halogen-metal exchange of 4-halo-1,5-dimethyl-1H-imidazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation checks to confirm intermediate generation before committing expensive downstream reagents.

Protocol 1: Halogen-Metal Exchange of 4-Iodo-1,5-dimethyl-1H-imidazole

Causality Focus: Utilizing the weaker C-I bond to achieve kinetic lithiation without C-2 migration.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-Iodo-1,5-dimethyl-1H-imidazole (1.0 mmol) and anhydrous THF (5.0 mL).

  • Temperature Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes. Strict temperature control is mandatory to prevent deprotonation at the acidic C-2 position.

  • Lithiation: Add n-BuLi (1.6 M in hexanes, 1.05 mmol) dropwise over 2 minutes. Stir at -78 °C for 15 minutes.

  • Validation Check (Self-Validating System): Withdraw a 50 µL aliquot using a purged syringe and quench it directly into an LC-MS vial containing 0.5 mL of wet diethyl ether. Analyze the organic layer via LC-MS. Complete consumption of the starting material and the appearance of the protonated des-iodo product (1,5-dimethyl-1H-imidazole, m/z 97.1) confirms quantitative lithium-halogen exchange.

  • Trapping: Once validated, add the desired electrophile (e.g., anhydrous DMF, 1.2 mmol) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate for purification.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1,5-dimethyl-1H-imidazole

Causality Focus: Overcoming the high BDE of the C-Br bond using elevated temperatures and active catalyst species.

  • Preparation: In a microwave vial or sealed tube, combine 4-Bromo-1,5-dimethyl-1H-imidazole (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). The bidentate dppf ligand is chosen to accelerate the challenging oxidative addition into the C-Br bond.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (5.0 mL). Sparge the mixture with argon for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Reaction: Seal the vial and heat to 90 °C in an oil bath for 12 hours.

  • Validation Check: Monitor the reaction via TLC (EtOAc/Hexanes). If unreacted bromoimidazole remains after 12 hours, spike the reaction with an additional 2 mol% of catalyst and continue heating.

  • Workup: Cool to room temperature, dilute with water, extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography.

References

  • Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Metal–halogen exchange. Wikipedia.[Link]

Sources

Comparative

Comparative toxicity and safety profile of 4-Iodo-1,5-dimethyl-1H-imidazole derivatives

Comparative Toxicity and Safety Profile of 4-Iodo-1,5-dimethyl-1H-imidazole and Its Derivatives: A Guide for Drug Development Professionals As a Senior Application Scientist, I frequently oversee the integration of highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Safety Profile of 4-Iodo-1,5-dimethyl-1H-imidazole and Its Derivatives: A Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently oversee the integration of highly specialized heterocyclic scaffolds into medicinal chemistry pipelines. Among these, 4-Iodo-1,5-dimethyl-1H-imidazole (CAS 133838-77-4) has emerged as a critical building block for cross-coupling reactions, the synthesis of N-heterocyclic carbenes (NHCs), and the development of bioactive chalcones.

However, introducing a heavy halogen atom onto a methylated imidazole ring fundamentally alters its physicochemical properties and, consequently, its toxicological profile. To establish a robust safety framework, we must look beyond basic safety data sheets and understand the structure-activity relationships (SAR) governing these molecules. This guide provides an objective, mechanistically grounded comparison of 4-iodo-1,5-dimethyl-1H-imidazole against its structural alternatives, supported by self-validating experimental protocols.

Mechanistic Toxicology: The Impact of C4-Iodination

The toxicity of imidazole derivatives is primarily dictated by their basicity, lipophilicity, and the stability of their substituents.

From Corrosivity to Irritation: The non-halogenated parent compound,1, is a strong base that causes severe tissue damage, classified under GHS as Skin Corr. 1B[1]. When we introduce an iodine atom at the C4 position, the strong electron-withdrawing inductive effect of the halogen pulls electron density away from the imidazole ring. This significantly lowers the pKa of the basic nitrogen, reducing the compound's aqueous corrosivity. Consequently, the hazard classification for iodoimidazoles typically shifts from corrosive to irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3)[2].

Lipophilicity and Off-Target Cytotoxicity: While iodination reduces acute corrosivity, it introduces new variables. The large, polarizable iodine atom increases the molecule's overall lipophilicity. While advantageous for crossing the blood-brain barrier in CNS drug development, this enhanced lipophilicity increases the likelihood of non-specific hydrophobic interactions with off-target proteins, which can elevate baseline cytotoxicity in hepatic cells[3].

Photolability and Oxidative Stress: A critical handling hazard of 4-iodo-1,5-dimethyl-1H-imidazole is the photolability of the C-I bond. Exposure to UV or intense visible light can lead to homolytic cleavage, generating reactive radical species. In biological assays, these radicals induce oxidative stress, artificially skewing toxicity data if actinic safeguards are not employed[4].

Comparative Safety Data

To make informed decisions during lead optimization, researchers must weigh the synthetic utility of the iodo-derivative against its safety profile relative to alternatives.

CompoundStructural ModificationEst. Lipophilicity (XLogP3)Primary GHS HazardsStability & Handling Profile
1,5-Dimethyl-1H-imidazole Parent (None)~0.4Acute Tox. 4, Skin Corr. 1BStable, Highly Hygroscopic[1]
4-Iodo-1,5-dimethyl-1H-imidazole C4-Iodo~1.8Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Photolabile; Requires amber vials[2]
4-Bromo-1,5-dimethyl-1H-imidazole C4-Bromo~1.3Skin Irrit. 2, Eye Irrit. 2AModerately stable; Lower radical generation
1-Methyl-1H-imidazole-4-carboxylic acid C4-Carboxyl~ -0.5Low Toxicity (Metabolite)Highly stable; Low membrane permeability[5]

Self-Validating Experimental Protocol: Cytotoxicity Profiling

To accurately assess the safety of 4-iodo-1,5-dimethyl-1H-imidazole derivatives, we must decouple inherent chemical toxicity from artifactual toxicity caused by poor handling (e.g., photodegradation). The following protocol utilizes a self-validating system to ensure data integrity.

Objective: Determine the IC50 of imidazole derivatives in HepG2 (hepatic) cell lines using an interference-free luminescent readout.

Step 1: Preparation under Actinic Safeguards

  • Action: Prepare all 10 mM stock solutions of the iodo-derivative in anhydrous DMSO using amber microcentrifuge tubes.

  • Causality: The C-I bond is sensitive to light. Shielding the compound prevents the generation of toxic iodine radicals prior to cellular exposure, which would otherwise result in false-positive cytotoxicity[4].

Step 2: Dual-Control Plating Strategy

  • Action: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Include three control columns: Media only (background), 0.5% DMSO (vehicle/negative control), and 10 µM Doxorubicin (positive control).

  • Causality: This creates a self-validating assay. The vehicle control establishes the 100% viability baseline. The Doxorubicin control validates that the cells are responsive to toxic insult. If the positive control fails to induce >80% cell death, the entire plate's data is rejected.

Step 3: 7-Point Dose-Response Treatment

  • Action: Perform a 7-point serial dilution of the imidazole derivative (ranging from 1 µM to 100 µM) and incubate for 48 hours.

  • Causality: Single-dose screens are prone to errors due to compound precipitation at high concentrations. A full dose-response curve ensures we capture a true sigmoidal response, allowing for precise IC50 calculation.

Step 4: Luminescent Readout (ATP Quantification)

  • Action: Add CellTiter-Glo reagent, lyse cells for 10 minutes, and read luminescence.

  • Causality: We utilize an ATP-dependent luminescent assay rather than colorimetric assays (like MTT). Halogenated imidazoles can sometimes interfere with the redox chemistry of tetrazolium dyes, leading to skewed viability data. ATP quantification provides a direct, chemical-interference-free measurement of metabolic activity.

Toxicological Screening Workflow

The following decision matrix outlines the logical progression for evaluating and advancing halogenated imidazole derivatives in a drug development pipeline.

ToxicityWorkflow N1 Synthesize/Procure 4-Iodo-1,5-dimethyl-1H-imidazole N2 In Vitro Cytotoxicity Assay (HepG2 / HEK-293) N1->N2 N3 Physicochemical Profiling (Lipophilicity, Photostability) N1->N3 N4 Toxicity Threshold Met? (IC50 > 50 µM) N2->N4 N3->N4 N5 Lead Advancement (In Vivo PK/PD) N4->N5 Yes N6 Structural Redesign (Modify C4-Halogen) N4->N6 No

Figure 1: Decision matrix for the toxicological screening of halogenated imidazole derivatives.

Conclusion

While 4-iodo-1,5-dimethyl-1H-imidazole presents a highly valuable synthetic profile, its safety profile requires careful management. By understanding the mechanistic shift from the corrosive nature of its parent compound to the lipophilic and photolabile nature of the iodinated derivative, researchers can design safer handling protocols and more accurate biological assays. When toxicity exceeds acceptable thresholds, substituting the iodine for a bromine atom or a carboxylic acid group can often rescue the scaffold's viability.

References

  • NextSDS Substance Database - 1,5-dimethyl-1H-imidazole — Chemical Substance Information. Available at: [Link][1]

  • PubChem (NIH) - 4-iodo-1H-imidazole | C3H3IN2 | CID 606522. Available at: [Link][2]

  • ResearchGate - Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds. Available at: [Link][3]

Sources

Validation

A Comparative Guide to the Regioselectivity of Electrophilic Substitutions on 4-Iodo-1,5-dimethyl-1H-imidazole

This guide provides a comprehensive evaluation of the regioselectivity of common electrophilic substitution reactions on 4-iodo-1,5-dimethyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive evaluation of the regioselectivity of common electrophilic substitution reactions on 4-iodo-1,5-dimethyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to predict and verify the outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts acylation on this specific heterocyclic scaffold.

Introduction: The Imidazole Core and the Challenge of Regioselectivity

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2] Its aromatic nature makes it susceptible to electrophilic substitution, a key reaction for its functionalization. However, the unsymmetrical nature of many substituted imidazoles presents a significant challenge in controlling the regioselectivity of these reactions.[3][4] For 4-iodo-1,5-dimethyl-1H-imidazole, the interplay of three substituents—an N-methyl group, a C5-methyl group, and a C4-iodo group—creates a unique electronic environment that dictates the position of further substitution. This guide aims to elucidate the directing effects of these groups and provide a framework for predicting and confirming the regiochemical outcomes of various electrophilic substitutions.

Theoretical Analysis: Predicting the Site of Electrophilic Attack

The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the aromatic ring.[5] In the case of 4-iodo-1,5-dimethyl-1H-imidazole, the only available position for substitution is the C2 carbon. To predict the feasibility and outcome of electrophilic attack at this position, we must consider the combined influence of the iodo and methyl substituents.

Directing Effects of Substituents
  • N1-Methyl and C5-Methyl Groups: The methyl groups are electron-donating through an inductive effect and hyperconjugation.[5] This increases the electron density of the imidazole ring, making it more nucleophilic and activating it towards electrophilic attack. Both the N1- and C5-methyl groups contribute to enhancing the overall reactivity of the ring.

  • C4-Iodo Group: Halogens, including iodine, exhibit a dual electronic effect. They are deactivating due to their electron-withdrawing inductive effect (-I), which is a consequence of their electronegativity.[5][6] However, they are also ortho-, para-directing due to their electron-donating resonance effect (+R), where the lone pairs on the halogen can be delocalized into the aromatic π-system.[6] In the context of the imidazole ring, the iodo group at C4 would be expected to deactivate the ring to some extent but direct incoming electrophiles to the adjacent C5 position (which is already substituted) and the C2 position.

The Predominant Role of the Imidazole Ring's Inherent Reactivity

While substituent effects are crucial, the inherent reactivity of the imidazole ring itself plays a significant role. Electrophilic substitution on imidazole generally occurs at the C4 and C5 positions, as the intermediate sigma complexes are more stabilized.[4][7] Attack at the C2 position is generally less favored unless the C4 and C5 positions are blocked. In 4-iodo-1,5-dimethyl-1H-imidazole, both the C4 and C5 positions are occupied. This leaves the C2 position as the only potential site for substitution.

The N1-methyl group further influences the reactivity. The nitrogen atom at the 3-position (N3) is the basic site and is prone to protonation or coordination with Lewis acids.[7] Such interactions can significantly deactivate the ring towards electrophilic attack. The N1-methylation prevents this and maintains the nucleophilicity of the imidazole ring.

Prediction: Based on the analysis of directing effects and the substitution pattern of 4-iodo-1,5-dimethyl-1H-imidazole, electrophilic substitution is predicted to occur exclusively at the C2 position . The combined activating effects of the two methyl groups are expected to overcome the deactivating effect of the iodo group, making the reaction feasible under appropriate conditions.

Comparative Experimental Guide

This section outlines the experimental approach to evaluate the regioselectivity of four major electrophilic substitution reactions on 4-iodo-1,5-dimethyl-1H-imidazole. For each reaction, a comparison is made with alternative reagents or conditions where applicable, and the expected outcomes are discussed.

Nitration

Nitration introduces a nitro group (-NO2) onto the imidazole ring, a common transformation in the synthesis of biologically active compounds.

Table 1: Comparison of Nitrating Agents and Predicted Outcomes

Nitrating AgentReaction ConditionsPredicted Major ProductRationale and Remarks
HNO₃ / H₂SO₄ 0 °C to room temperature2-Nitro-4-iodo-1,5-dimethyl-1H-imidazoleThe standard and most common nitrating agent. The strong acidic medium can lead to side reactions if not controlled.[8][9]
Dinitrogen Pentoxide (N₂O₅) In the presence of a solid acid catalyst (e.g., zeolite)2-Nitro-4-iodo-1,5-dimethyl-1H-imidazoleA milder, more regioselective nitrating agent that can sometimes favor para-isomers in benzene derivatives.[10] In this case, it is expected to cleanly nitrate the C2 position.
Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl). Given that the substrate is already iodinated, this would lead to a di-halogenated imidazole.

Table 2: Comparison of Halogenating Agents and Predicted Outcomes

Halogenating AgentReaction ConditionsPredicted Major ProductRationale and Remarks
N-Bromosuccinimide (NBS) Acetonitrile, room temperature2-Bromo-4-iodo-1,5-dimethyl-1H-imidazoleA mild and selective source of electrophilic bromine.[11] Stoichiometric control is important to avoid over-halogenation.
Bromine (Br₂) in Acetic Acid Room temperature2-Bromo-4-iodo-1,5-dimethyl-1H-imidazoleA more reactive brominating agent. May require more careful control of conditions to ensure selectivity.
N-Chlorosuccinimide (NCS) Acetonitrile, room temperature2-Chloro-4-iodo-1,5-dimethyl-1H-imidazoleA common and effective reagent for chlorination of electron-rich heterocycles.
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H), which can be a useful functional handle for further transformations.

Table 3: Comparison of Sulfonating Agents and Predicted Outcomes

Sulfonating AgentReaction ConditionsPredicted Major ProductRationale and Remarks
Fuming Sulfuric Acid (H₂SO₄/SO₃) Elevated temperature2-Sulfo-4-iodo-1,5-dimethyl-1H-imidazoleHarsh conditions that may lead to decomposition. Temperature control is critical.
Chlorosulfonic Acid (ClSO₃H) Dichloromethane, 0 °C to room temperature2-Chlorosulfonyl-4-iodo-1,5-dimethyl-1H-imidazoleA milder method that yields the sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.[12]
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) and is a powerful C-C bond-forming reaction. This reaction is typically catalyzed by a Lewis acid.

Table 4: Comparison of Acylating Agents and Predicted Outcomes

Acylating Agent / CatalystReaction ConditionsPredicted Major ProductRationale and Remarks
Acetyl Chloride / AlCl₃ Dichloromethane, 0 °C to room temperature2-Acetyl-4-iodo-1,5-dimethyl-1H-imidazoleThe classic Friedel-Crafts conditions. The Lewis acid can complex with the N3 atom of the imidazole, potentially deactivating the ring.[13]
Acetic Anhydride / Triflic Acid Dichloromethane, room temperature2-Acetyl-4-iodo-1,5-dimethyl-1H-imidazoleTriflic acid is a strong Brønsted acid that can catalyze the reaction without the strong complexation issues of AlCl₃.

Experimental Protocols and Data Analysis

This section provides detailed, step-by-step methodologies for the key experiments discussed above.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring & Work-up cluster_3 Purification & Analysis A Dissolve 4-iodo-1,5-dimethyl-1H-imidazole in an appropriate solvent B Cool the reaction mixture to the specified temperature A->B C Slowly add the electrophilic reagent (e.g., nitrating agent, halogenating agent) B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench the reaction D->E Upon completion F Extract the product with an organic solvent E->F G Wash, dry, and concentrate the organic phase F->G H Purify the crude product (e.g., column chromatography, recrystallization) G->H I Characterize the product by NMR, MS, and IR spectroscopy H->I

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